molecular formula C19H20ClN3OS B2761134 3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile CAS No. 941896-96-4

3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Cat. No. B2761134
M. Wt: 373.9
InChI Key: QPHFJVJMVTWJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C19H20ClN3OS and its molecular weight is 373.9. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Synthesis

A study by Kumar et al. (2017) elaborates on the design, synthesis, and pharmacological evaluation of novel derivatives, emphasizing compounds with similar structural motifs. The research focuses on their antidepressant and antianxiety activities, highlighting the potential of such compounds in therapeutic applications (Kumar et al., 2017).

Biological Activity and Agrochemical Potential

Wang et al. (2015) detail the synthesis and biological activity of novel compounds containing structural elements like furan, thiophene, and piperazine. These compounds exhibited significant in vitro and in vivo fungicidal activity, suggesting their utility in developing new agrochemicals with enhanced efficacy against plant pathogens (Wang et al., 2015).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized a series of novel compounds and investigated their anticancer and antiangiogenic effects in mouse models. The study underscores the potential of structurally similar compounds in anticancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

properties

IUPAC Name

3-[4-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-14-3-4-15(13-16(14)20)17-5-6-18(24-17)19(25)23-11-9-22(10-12-23)8-2-7-21/h3-6,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFJVJMVTWJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)CCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

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